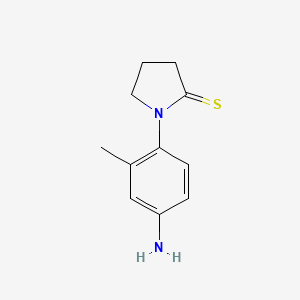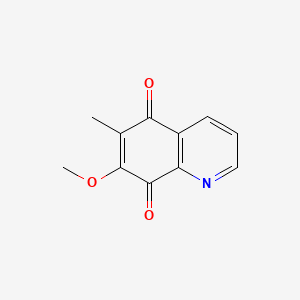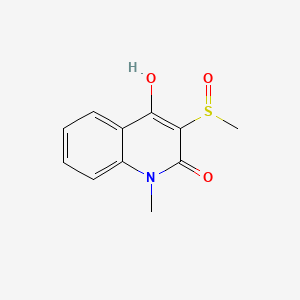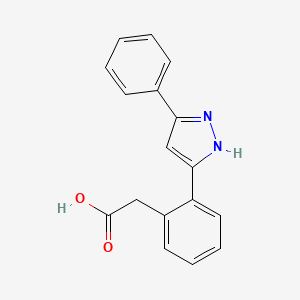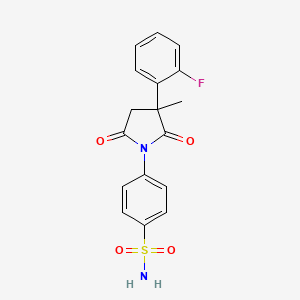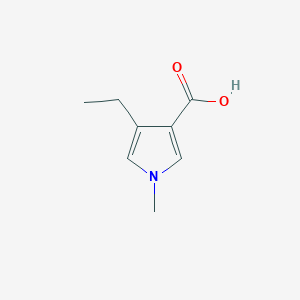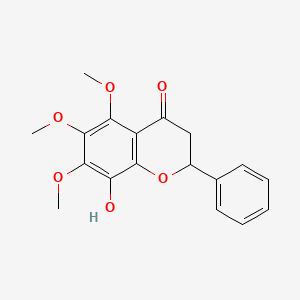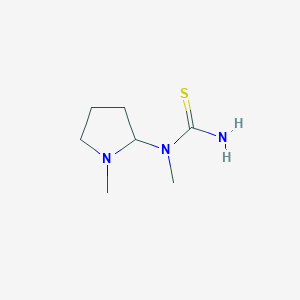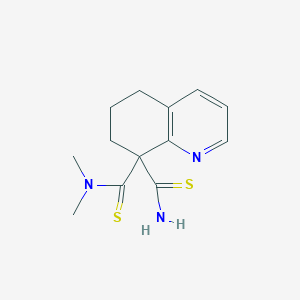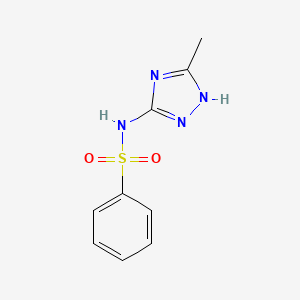
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of the reaction are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution Reactions: These can occur at the triazole ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sulfonyl chloride derivatives, acetonitrile, DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the triazole ring can lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in malaria parasites.
Anticancer Research: Triazole derivatives, including this compound, have shown cytotoxic activity against certain cancer cell lines.
Materials Science: Triazole-based compounds are used in the development of coordination complexes and supramolecular assemblies.
Mechanism of Action
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits dihydropteroate synthase, disrupting folate synthesis in the parasite . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues like Ribavirin.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Exhibits anticancer activity.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Known for their energetic properties.
Uniqueness
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide stands out due to its dual potential in medicinal chemistry as both an antimalarial and anticancer agent. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
21357-99-3 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
SDLZOIALAMGPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


